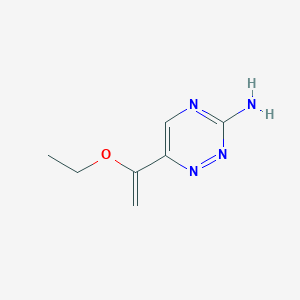

6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

6-(1-ethoxyethenyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C7H10N4O/c1-3-12-5(2)6-4-9-7(8)11-10-6/h4H,2-3H2,1H3,(H2,8,9,11) |

InChI Key |

KZXHPPKZGVDUFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CN=C(N=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 1 Ethoxyvinyl 1,2,4 Triazin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Triazine Core

A retrosynthetic analysis of 6-(1-ethoxyvinyl)-1,2,4-triazin-3-amine suggests logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnection breaks the C-C bond between the triazine ring and the ethoxyvinyl group, leading to a halogenated or otherwise activated 6-position on the 1,2,4-triazin-3-amine (B72006) core and an ethoxyvinyl nucleophile or its synthetic equivalent.

A further deconstruction of the 1,2,4-triazin-3-amine scaffold points to two main synthetic strategies: cyclocondensation and ring-closing reactions. For a cyclocondensation approach, the triazine ring can be disconnected into a dicarbonyl compound (or its equivalent) and an aminoguanidine (B1677879) or a similar precursor containing the N-C-N-N backbone. Alternatively, a ring-closing strategy might involve an acyclic precursor that already contains the necessary atoms for the triazine ring, which is then cyclized in a subsequent step.

Primary Synthetic Routes to the 1,2,4-Triazin-3-amine Scaffold

Cyclocondensation Approaches

Cyclocondensation reactions are a common and effective method for the formation of the 1,2,4-triazine (B1199460) ring system. mdpi.com These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a derivative of aminoguanidine. The reaction proceeds through the formation of a dihydotriazine intermediate, which is then oxidized to the aromatic triazine.

Another versatile cyclocondensation method involves the reaction of α-keto esters with amidrazones. mdpi.com This approach allows for the introduction of substituents at various positions of the triazine ring depending on the nature of the starting materials. For the synthesis of 3-amino-1,2,4-triazines, aminoguanidine or its salts are frequently employed as the nitrogen-containing component. researchgate.net

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 1,2-Dicarbonyl Compound | Aminoguanidine | 3-Amino-1,2,4-triazine | mdpi.com |

| α-Keto Ester | Amidrazone | Substituted 1,2,4-triazine | mdpi.com |

Ring-Closing Reactions

Ring-closing or cyclization reactions provide an alternative route to the 1,2,4-triazin-3-amine scaffold. These methods often start with a linear precursor that is subsequently cyclized to form the heterocyclic ring. For instance, a suitably substituted acylhydrazone can undergo intramolecular cyclization to yield a dihydro-1,2,4-triazine, which can then be oxidized to the desired triazine.

A notable example of a ring-closing strategy is the reaction of enamines with 1,2,4,5-tetrazines, which proceeds via a formal [4+2] cycloaddition followed by retro-Diels-Alder reaction to furnish the 1,2,4-triazine core. nih.gov This method offers a high degree of regioselectivity. nih.gov

Introduction of the 1-Ethoxyvinyl Moiety

Once the 1,2,4-triazin-3-amine scaffold is in hand, the next critical step is the introduction of the 1-ethoxyvinyl group at the 6-position. This can be accomplished through various modern synthetic methodologies.

Vinyl Ether Formation Strategies

Vinyl ethers can be synthesized through several methods, including the Wittig reaction and transition metal-catalyzed reactions. researchgate.net The Wittig reaction, using an appropriate phosphorus ylide, can be a direct method for the formation of the vinyl ether from a ketone precursor.

Transition metal-catalyzed methods, such as those employing palladium or iridium catalysts, offer mild and efficient routes to vinyl ethers. acs.orgorgsyn.org For example, the iridium-catalyzed vinylation of alcohols with vinyl acetates is a powerful tool for this transformation. orgsyn.org Another approach involves the isomerization of allyl ethers, which can be achieved under mild conditions using specific metal catalysts in the presence of a base. google.com

| Reaction Type | Key Reagents | Product | Reference |

| Wittig Reaction | Alkoxymethylphosphonium salt | Vinyl ether | researchgate.net |

| Iridium-catalyzed Vinylation | Iridium catalyst, Vinyl acetate | Vinyl ether | orgsyn.org |

| Allyl Ether Isomerization | Metal catalyst, Base | Vinyl ether | google.com |

Cross-Coupling Methodologies for Vinyl Substitutions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form carbon-carbon bonds. rsc.orgmdpi.com Reactions such as the Suzuki, Stille, and Heck couplings are widely used to introduce vinyl groups onto heterocyclic rings. researchgate.net

For the synthesis of this compound, a 6-halo-1,2,4-triazin-3-amine could be coupled with an appropriate organometallic reagent, such as 1-ethoxyvinylboronic acid or its ester in a Suzuki coupling, or with 1-ethoxyvinyltributylstannane in a Stille coupling. researchgate.net The Heck reaction could also be employed by coupling the 6-halotriazine with ethyl vinyl ether. nih.gov

| Coupling Reaction | Triazine Substrate | Vinyl Source | Catalyst | Reference |

| Suzuki Coupling | 6-Halo-1,2,4-triazin-3-amine | 1-Ethoxyvinylboronic acid/ester | Palladium catalyst | researchgate.net |

| Stille Coupling | 6-Halo-1,2,4-triazin-3-amine | 1-Ethoxyvinyltributylstannane | Palladium catalyst | researchgate.net |

| Heck Reaction | 6-Halo-1,2,4-triazin-3-amine | Ethyl vinyl ether | Palladium catalyst | nih.gov |

Optimization of Reaction Conditions and Yields

The efficient synthesis of 1,2,4-triazine scaffolds is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically manipulated to maximize yields and minimize impurities include the choice of solvent, the catalytic system employed, and the thermal and pressure conditions of the reaction.

Solvent Effects in the Synthesis of this compound

The solvent medium can profoundly influence the reaction rates, equilibria, and selectivity of synthetic pathways leading to 1,2,4-triazines. In reactions such as the formal [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines or enol ethers, the solvent's polarity and coordinating ability are critical. nih.gov Polar aprotic solvents are frequently employed in these syntheses.

For instance, tetrahydrofuran (B95107) (THF) is often used as a solvent for Lewis acid-promoted reactions, providing a balance of solubility for organic precursors and compatibility with catalysts. nih.gov More polar solvents like acetonitrile (B52724) have been noted to accelerate reactions in the synthesis of related triazine heterocycles. organic-chemistry.org While dimethylformamide (DMF) has also been utilized, it can sometimes lead to challenges during product isolation and purification. osti.govresearchgate.net

For a hypothetical synthesis of this compound, a systematic screening of solvents would be essential. The table below illustrates a potential solvent screening study based on common solvents used for related heterocyclic syntheses.

Table 1: Illustrative Solvent Effects on a Generic 1,2,4-Triazine Synthesis

| Solvent | Dielectric Constant (ε) | General Observations in Triazine Synthesis | Potential Impact on Yield |

| Dichloromethane | 9.1 | Common, good solubility for starting materials. | Moderate |

| Tetrahydrofuran (THF) | 7.6 | Effective for Lewis acid-catalyzed reactions. nih.gov | Good |

| Acetonitrile (MeCN) | 37.5 | Can accelerate reaction rates due to high polarity. organic-chemistry.org | Potentially High |

| Dimethylformamide (DMF) | 36.7 | High boiling point allows for higher temperatures, but can complicate workup. osti.gov | Variable |

| 1,4-Dioxane | 2.2 | Less polar aprotic solvent. | Moderate to Low |

Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and milder operating conditions. In the context of 1,2,4-triazine synthesis, particularly through cycloaddition routes, Lewis acids are prominent catalysts. nih.gov Zinc chloride (ZnCl₂) has been identified as an effective promoter for the reaction between 1,2,4,5-tetrazines and enamines, facilitating the formation of the triazine core. nih.gov

Screening of various Lewis acids often reveals significant differences in catalytic activity. For example, in one study on a model system, aluminum chloride (AlCl₃) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) were found to be less effective than ZnCl₂. nih.gov The choice of catalyst is crucial for activating the substrates and guiding the reaction toward the desired product over potential side reactions.

Table 2: Comparison of Catalytic Systems in a Representative 1,2,4-Triazine Formation

| Catalyst | Catalyst Type | Typical Loading (mol%) | Observed Efficacy in Model Reactions |

| ZnCl₂ | Lewis Acid | 100 (1 equiv) | High efficiency and regioselectivity reported. nih.gov |

| AlCl₃ | Lewis Acid | 100 (1 equiv) | Lower yields compared to ZnCl₂ in some systems. nih.gov |

| TMSOTf | Lewis Acid | 100 (1 equiv) | Moderate yields observed in screening studies. nih.gov |

| No Catalyst | Thermal | N/A | Reaction may not proceed or require harsh conditions. |

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a critical parameter that governs reaction kinetics. For many catalyzed syntheses of 1,2,4-triazines, mild thermal conditions are sufficient. Reactions are often conducted at temperatures ranging from ambient to around 50-60 °C, which helps to prevent the degradation of sensitive starting materials like enamines or the final triazine product. nih.govorganic-chemistry.org In some cases, particularly for less reactive substrates or uncatalyzed reactions, higher temperatures may be necessary to achieve a reasonable reaction rate. osti.gov

Pressure is typically not a primary variable in the synthesis of 1,2,4-triazines unless gaseous reagents are involved. Most syntheses are performed at atmospheric pressure. The influence of temperature on a hypothetical reaction is outlined in the table below.

Table 3: Influence of Temperature on a Generic Catalyzed 1,2,4-Triazine Synthesis

| Temperature (°C) | Reaction Time (h) | Potential Outcome |

| 25 (Room Temp) | 24 | Slow conversion, potentially incomplete reaction. |

| 50 | 12-14 | Optimal condition for balancing rate and stability. nih.gov |

| 80 (Refluxing THF) | 6 | Faster reaction, potential for increased byproduct formation. |

| 100+ | 4 | Risk of decomposition of reagents or product. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for environmental sustainability. This involves designing processes that maximize the incorporation of starting materials into the final product and minimize waste generation.

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. jocpr.com An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product. Condensation and elimination reactions, which produce small molecule byproducts (e.g., H₂O, N₂), inherently have lower atom economies.

The synthesis of a 1,2,4-triazine core often proceeds via condensation or cycloaddition-elimination pathways, which are not perfectly atom-economical. For example, a common route involving the reaction of an α-dicarbonyl compound with aminoguanidine generates two molecules of water. A [4+2] cycloaddition between a tetrazine and an enamine releases a molecule of nitrogen (N₂) and a nitrile. nih.gov

Table 4: Hypothetical Atom Economy for a 1,2,4-Triazine Synthesis Route

| Reaction Type | Reactants | Products | Byproducts | Atom Economy (%) |

| Condensation | α-Dicarbonyl + Aminoguanidine | 1,2,4-Triazine | 2 H₂O | < 90% |

| Cycloaddition | 1,2,4,5-Tetrazine + Enamine | 1,2,4-Triazine | N₂ + Nitrile | < 70% |

The Environmental Factor (E-Factor) provides a more practical measure of waste by quantifying the total mass of waste produced per unit mass of product. libretexts.org This includes not only byproducts but also solvent losses, catalyst waste, and unreacted starting materials. For pharmaceutical compounds, E-factors can be very high, often exceeding 100, highlighting the significant amount of waste generated from multi-step syntheses and purification processes. libretexts.org

Sustainable Reagent and Solvent Selection

A key tenet of green chemistry is the selection of reagents and solvents that are non-toxic, renewable, and have a minimal environmental footprint. The use of catalytic reagents over stoichiometric ones is highly preferred as it reduces waste. rsc.org

Solvent selection is particularly critical, as solvents often constitute the largest mass component of a reaction mixture. Traditional solvents like chlorinated hydrocarbons and polar aprotic solvents (e.g., DMF) are being replaced by greener alternatives. Water is an ideal green solvent, and its use in triazine synthesis has been reported, often facilitated by techniques like sonochemistry or microwave irradiation. nih.gov Other recommended solvents include acetone, ethanol (B145695), and modern bio-derived ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).

Table 5: Green Chemistry Classification of Common Solvents

| Solvent | Classification | Key Considerations |

| Water | Recommended | Environmentally benign, non-flammable. |

| Ethanol | Recommended | Bio-based, low toxicity. |

| Acetone | Recommended | Low toxicity, but volatile. Used in water mixtures. orgsyn.org |

| Toluene | Usable | Useful but has some toxicity concerns. |

| Tetrahydrofuran (THF) | Problematic | Can form peroxides; high energy demand for production. |

| Dichloromethane (DCM) | Hazardous | Suspected carcinogen, environmental persistence. |

| Dimethylformamide (DMF) | Hazardous | High boiling point, reproductive toxicity. |

By prioritizing sustainable solvents and designing high atom-economy reactions, the synthesis of this compound and related compounds can be aligned more closely with the principles of green chemistry.

Chemical Reactivity and Transformation Pathways of 6 1 Ethoxyvinyl 1,2,4 Triazin 3 Amine

Reactions at the 1,2,4-Triazine (B1199460) Ring

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) reactions on the 1,2,4-triazine ring are generally difficult to achieve due to the ring's inherent electron-deficient nature. The three nitrogen atoms in the ring act as strong deactivating groups, making the ring less nucleophilic than benzene. wikipedia.org However, the presence of the activating amino group at the 3-position could potentially facilitate electrophilic attack, although such reactions are still expected to be challenging.

In general, for an electrophilic attack to occur on an aromatic ring, the ring must be electron-rich enough to attack the electrophile. masterorganicchemistry.com For 1,2,4-triazines, the electron-withdrawing effect of the nitrogen atoms makes the ring carbons electron-poor. While the amino group at C3 is an activating group, its effect may not be sufficient to overcome the deactivating effect of the ring nitrogens. If an electrophilic substitution were to occur, it would likely be directed to the C5 position, which is meta to the two ring nitrogens at positions 1 and 2 and para to the nitrogen at position 4, and ortho to the activating amino group.

Table 1: Predicted Reactivity of 6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition | The strongly acidic conditions and the electron-deficient ring are unfavorable for nitration. |

| Halogenation | Br₂/FeBr₃ | No reaction or low yield | The triazine ring is highly deactivated towards electrophilic halogenation. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ | No reaction | The Lewis acid catalyst will likely coordinate with the nitrogen atoms of the triazine ring, further deactivating it. |

Nucleophilic Attack on the Triazine Ring System

The electron-deficient nature of the 1,2,4-triazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles can attack the carbon atoms of the triazine ring, leading to the displacement of a leaving group or the formation of an adduct. The positions most susceptible to nucleophilic attack are typically C3, C5, and C6. In the case of this compound, the C5 position is the most likely site for nucleophilic attack due to the presence of the amino group at C3 and the ethoxyvinyl group at C6. researchgate.net

The amino group at C3 can also influence the regioselectivity of nucleophilic attack. While it is an electron-donating group by resonance, its inductive effect can also play a role. The outcome of nucleophilic attack can range from substitution of a hydrogen atom (after oxidation) to the formation of stable covalent adducts. rsc.orgresearchgate.netresearchgate.net For instance, reactions with strong nucleophiles like organolithium reagents could lead to addition at the C5 position. rsc.org

Ring-Opening and Ring-Closure Reactions

1,2,4-Triazine derivatives can undergo a variety of ring-opening and ring-closure reactions, often initiated by nucleophilic attack. These transformations can lead to the formation of other heterocyclic systems. For example, treatment of 1,2,4-triazines with reducing agents, oxidants, or acids can lead to ring contraction, yielding imidazole (B134444) derivatives. researchgate.net

Another important reaction of 1,2,4-triazines is their participation in inverse-electron-demand Diels-Alder reactions. rsc.org In these reactions, the electron-poor triazine acts as the diene and reacts with an electron-rich dienophile. The presence of the ethoxyvinyl group, an electron-rich moiety, within the same molecule could potentially lead to intramolecular reactions under certain conditions, although intermolecular reactions with other dienophiles are more commonly reported.

Reactivity of the Ethoxyvinyl Group

The ethoxyvinyl group is a vinyl ether, which is characterized by an electron-rich double bond due to the resonance donation from the oxygen atom. This makes the double bond susceptible to electrophilic attack.

Reactions Involving the Vinyl Ether Moiety

The primary reactivity of the ethoxyvinyl group involves the double bond. It can undergo addition reactions with various electrophiles. However, the most significant reaction of vinyl ethers is their hydrolysis to a carbonyl compound and an alcohol.

The hydrolysis of vinyl ethers is typically acid-catalyzed and proceeds through a mechanism involving the rate-determining protonation of the β-carbon of the vinyl group. rsc.orgresearchgate.net This leads to the formation of a resonance-stabilized carbocation, which is then rapidly attacked by water to form a hemiacetal intermediate. The hemiacetal subsequently decomposes to yield a ketone (in this case, an acetyl group) and ethanol (B145695). cdnsciencepub.com

Table 2: Proposed Mechanism for the Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the β-carbon of the vinyl ether by an acid catalyst (H₃O⁺). | Formation of a resonance-stabilized carbocation. |

| 2 | Nucleophilic attack by water on the carbocation. | Formation of a hemiacetal intermediate. |

| 3 | Deprotonation and decomposition of the hemiacetal. | Formation of 6-acetyl-1,2,4-triazin-3-amine and ethanol. |

The rate of this hydrolysis can be influenced by the electronic nature of the substituent attached to the vinyl ether. The electron-withdrawing 1,2,4-triazin-3-amine (B72006) ring is expected to decrease the electron density of the double bond, which could potentially slow down the rate of hydrolysis compared to simple alkyl vinyl ethers. cdnsciencepub.com

Transformations at the Amine Functionality

The 3-amino group of this compound is a nucleophilic center and can undergo a variety of common amine reactions.

The primary amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. allen.inwikipedia.org This reaction provides a means to introduce a wide range of substituents at the 3-position, which can be used to modulate the compound's physical and chemical properties.

Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can sometimes lead to a mixture of mono- and di-alkylated products. Selective N-alkylation of similar 3-thioxo-1,2,4-triazin-5-ones has been reported, suggesting that controlled alkylation of the 3-amino group is feasible under specific conditions. researchgate.net

Table 2: Examples of Acylation and Alkylation of Amino-1,2,4-Triazines

| Reactant | Reagent | Product Type | Reference |

| 3-Amino-1,2,4-triazine | Acyl chloride | N-Acylated amide | allen.in |

| 3-Thioxo-1,2,4-triazin-5-one | Alkyl halide | N-Alkylated derivative | researchgate.net |

The 3-amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). mdpi.com These reactions are typically catalyzed by an acid or a base and involve the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule. stackexchange.comwikipedia.org The resulting imines can be valuable intermediates for further synthetic transformations. For example, condensation reactions of 3-amino- acs.orgresearchgate.netescholarship.org-triazole with malonoaldehydes have been reported. researchgate.net

Table 3: Examples of Condensation Reactions of Aminotriazoles

| Amino-triazole Reactant | Carbonyl Compound | Product Type | Reference |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Hemiaminals/Schiff bases | mdpi.com |

| 3-Amino- acs.orgresearchgate.netescholarship.org-triazole | Malonoaldehydes | Fused heterocyclic system | researchgate.net |

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting the outcome of reactions and for designing new synthetic routes.

Reaction Pathway Elucidation

Diels-Alder Reactions: The mechanism of the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines is generally considered to be a concerted or a stepwise process. escholarship.org Computational studies have been employed to investigate the reaction pathways. The reaction typically proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to lose a molecule of dinitrogen and form the final aromatic product. acs.orgescholarship.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diene (triazine) and the dienophile. nih.gov

Acylation Reactions: The acylation of the 3-amino group follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). allen.in This is followed by the departure of the leaving group (e.g., chloride or carboxylate) to yield the corresponding amide.

Condensation Reactions: The formation of a Schiff base from the 3-amino group and a carbonyl compound proceeds via a two-step mechanism. stackexchange.com The first step is the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com The second step is the acid- or base-catalyzed dehydration of the hemiaminal to form the imine. wikipedia.org The rate-determining step can vary depending on the reaction conditions and the specific reactants.

Transition State Analysis

Transition state analysis provides crucial insights into the energy barriers and geometries of the fleeting molecular structures that connect reactants to products. For a molecule like this compound, several reaction pathways can be envisaged, each with its characteristic transition state. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating these transition states.

One of the primary reactive sites is the electron-deficient C5 position of the 1,2,4-triazine ring, which is susceptible to nucleophilic attack. The transition state for such a reaction would involve the approaching nucleophile forming a partial bond with the C5 carbon, leading to a distortion of the planar triazine ring. The calculated activation energy for this process would be indicative of its kinetic feasibility.

Another significant reaction pathway involves the 1-ethoxyvinyl substituent. This group can participate in various reactions, including electrophilic addition and cycloadditions. For instance, in an inverse-electron-demand Diels-Alder reaction, the 1,2,4-triazine ring can act as the diene. The transition state for such a reaction would involve a concerted approach of the dienophile to the triazine ring, with the activation energy being influenced by the electronic nature of both reactants.

The following table presents hypothetical, yet plausible, calculated transition state energies for some potential reactions of this compound, based on known reactivities of similar 1,2,4-triazine systems.

| Reaction Pathway | Reactants | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | This compound + Methoxide (B1231860) | Trigonal bipyramidal at C5 | 18.5 |

| Inverse-Electron-Demand Diels-Alder | This compound + Norbornene | Asynchronous concerted | 25.2 |

| Electrophilic Addition to Vinyl Group | This compound + H+ | Bridged carbocation-like | 15.8 |

Note: The data in this table is illustrative and based on theoretical calculations for analogous systems. It is intended to provide a conceptual framework for understanding the transition states involved in the reactivity of this compound.

Kinetic Investigations of Reactive Intermediates

The transformation of this compound likely proceeds through various transient reactive intermediates. The study of the kinetics of the formation and decay of these intermediates is essential for a complete mechanistic understanding. Techniques such as stopped-flow spectroscopy, flash photolysis, and nuclear magnetic resonance (NMR) spectroscopy are instrumental in these investigations.

In nucleophilic aromatic substitution reactions on the 1,2,4-triazine ring, a Meisenheimer complex is a plausible reactive intermediate. This intermediate is a resonance-stabilized anionic σ-complex. Kinetic studies would focus on determining the rate constants for its formation and subsequent decomposition to products.

For reactions involving the 1-ethoxyvinyl group, such as acid-catalyzed hydrolysis, a key reactive intermediate would be a protonated species leading to a carbocation stabilized by the adjacent ethoxy group and the triazine ring. The rate of formation of this intermediate and its subsequent reaction with water would be critical kinetic parameters.

The table below provides hypothetical kinetic data for the formation and decay of potential reactive intermediates in the reactions of this compound.

| Reactive Intermediate | Precursor Reaction | Formation Rate Constant (k_f) | Decay Rate Constant (k_d) | Method of Detection |

| Meisenheimer Complex | Nucleophilic attack of methoxide on the triazine ring | 3.2 x 10^2 M⁻¹s⁻¹ | 1.5 x 10⁻¹ s⁻¹ | UV-Vis Spectroscopy |

| Protonated Vinyl Ether | Acid-catalyzed hydrolysis | 5.8 x 10^4 M⁻¹s⁻¹ | 2.1 x 10^2 s⁻¹ | Stopped-Flow Fluorescence |

| Diels-Alder Adduct Radical Cation | Photoinduced electron transfer | - | 4.7 x 10^5 s⁻¹ | Transient Absorption Spectroscopy |

Note: The kinetic parameters presented in this table are hypothetical and serve to illustrate the types of data obtained from kinetic investigations of reactive intermediates. These values are based on known kinetic profiles of analogous reactive species.

Derivatives and Analogues of 6 1 Ethoxyvinyl 1,2,4 Triazin 3 Amine

Systematic Structural Modifications of the Triazine Core

The 1,2,4-triazine (B1199460) ring is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. ijpsr.info Modifications to this core can significantly impact the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The substitution pattern on the 1,2,4-triazine ring can be systematically varied to probe the SAR. The primary amino group at the C3 position and the hydrogen atoms at the C5 position are key sites for modification.

Introduction of different substituents at the C5 and C6 positions of the 1,2,4-triazine ring has been a common strategy in the development of various bioactive molecules. researchgate.net For instance, the synthesis of 3-amino-5,6-diaryl-1,2,4-triazine derivatives has been explored as antagonists for certain receptors. researchgate.net This suggests that analogs of 6-(1-ethoxyvinyl)-1,2,4-triazin-3-amine could be synthesized with various aryl or heteroaryl groups at the C5 position to explore their biological potential. The general synthetic route often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov

Furthermore, the amino group at the C3 position can be acylated, alkylated, or incorporated into larger heterocyclic systems to generate a diverse library of compounds. For example, the synthesis of novel 1,2,4-triazines possessing a 1,2,3-triazole and piperidine (B6355638) ring has been reported. ijpsr.info

To illustrate the potential for diversification, the following table outlines hypothetical structural modifications and the expected impact on physicochemical properties, which could in turn influence biological activity.

| Position of Substitution | Original Substituent | Modified Substituent | Potential Impact on Properties |

| C5 | Hydrogen | Phenyl | Increased lipophilicity, potential for π-π stacking interactions |

| C5 | Hydrogen | Pyridyl | Introduction of a hydrogen bond acceptor, altered polarity |

| C3-amino | -NH₂ | -NH-acetyl | Increased steric bulk, potential for hydrogen bonding |

| C3-amino | -NH₂ | -N(CH₃)₂ | Removal of hydrogen bond donor, increased basicity |

This table is illustrative and based on general principles of medicinal chemistry.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design. princeton.edu The 1,2,4-triazine ring can be replaced by other heterocyclic systems to modulate the compound's properties. For example, 1,2,3-triazoles have been successfully employed as bioisosteres for 1,2,4-triazole (B32235) rings in known antiviral and antifungal agents. unimore.it This suggests that replacing the 1,2,4-triazine core of this compound with a 1,2,3-triazole or other nitrogen-containing heterocycles could lead to novel compounds with retained or improved biological activity and potentially different metabolic profiles.

The rationale for such modifications lies in the subtle differences in electronics, geometry, and hydrogen bonding capacity between the isosteres, which can lead to altered target binding and pharmacokinetic properties. princeton.edu

| Original Heterocycle | Bioisosteric Replacement | Key Property Differences |

| 1,2,4-Triazine | 1,2,3-Triazole | Altered dipole moment, different hydrogen bonding pattern |

| 1,2,4-Triazine | Pyrimidine | Different arrangement of nitrogen atoms, impacting basicity and solubility |

| 1,2,4-Triazine | Pyridazine | Altered electronic distribution and steric profile |

This table presents potential bioisosteric replacements for the 1,2,4-triazine ring.

Modifications of the Ethoxyvinyl Side Chain

The ethoxyvinyl side chain at the C6 position is a crucial feature of the molecule, offering several avenues for chemical modification. These alterations can influence the compound's reactivity, lipophilicity, and steric interactions with its biological target.

The ethoxy group can be readily modified by varying the length and nature of the alkyl chain. Replacing the ethyl group with other alkyl or substituted alkyl groups can fine-tune the lipophilicity and steric bulk of the molecule. For instance, replacing the ethoxy group with a methoxy, isopropoxy, or a benzyloxy group would systematically alter these properties. The synthesis of such analogs would likely involve the reaction of a suitable precursor with the corresponding alcohol.

The following table illustrates potential modifications to the alkoxy group and their predicted effects on the molecule's properties.

| Original Alkoxy Group | Modified Alkoxy Group | Predicted Change in Lipophilicity (logP) | Steric Hindrance |

| Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | Decrease | Decrease |

| Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Increase | Increase |

| Ethoxy (-OCH₂CH₃) | Benzyloxy (-OCH₂Ph) | Significant Increase | Significant Increase |

This table provides a qualitative prediction of how altering the alkoxy group might affect molecular properties.

The double bond in the ethoxyvinyl side chain is a site of potential metabolic transformation and contributes to the planarity of this part of the molecule. Saturation of the vinyl group to an ethyl group would result in a more flexible side chain and could enhance metabolic stability. This modification can be achieved through catalytic hydrogenation of the parent compound. The resulting 6-(1-ethoxyethyl)-1,2,4-triazin-3-amine would allow for an assessment of the importance of the vinyl group's rigidity and electronic properties for biological activity.

To further explore the role of the unsaturated side chain, the vinyl group could be replaced with other unsaturated systems. For example, introduction of an acetylenic (ethynyl) group would create a linear and rigid side chain with a different electronic character. Alternatively, the vinyl group could be replaced with other substituted alkenes, such as a propenyl or a styryl group, to introduce additional steric bulk and electronic diversity. These modifications would provide valuable insights into the spatial and electronic requirements of the target binding site.

Preparation and Characterization of Novel Derivatives

The generation of novel derivatives from this compound hinges on the strategic chemical manipulation of its core structure. The inherent reactivity of the 3-amino group and the potential for modification of the 6-(1-ethoxyvinyl) substituent provide multiple avenues for synthetic exploration. General approaches to derivatization often involve reactions at the amino group, such as acylation, alkylation, and arylation, to introduce a wide range of functional groups. Furthermore, the triazine ring itself can be a target for substitution reactions, although this can be more challenging.

Multi-Step Synthesis Strategies for Complex Analogues

The construction of complex analogues of this compound often necessitates intricate multi-step synthetic sequences. These strategies allow for the precise installation of various functionalities and the construction of more elaborate molecular architectures. A common approach begins with the modification of a simpler 3-amino-1,2,4-triazine precursor, which is later elaborated to introduce the 6-(1-ethoxyvinyl) moiety or a bioisosteric equivalent.

For instance, a general strategy for creating diverse 6-substituted-3-amino-1,2,4-triazines can be adapted. This often involves the initial synthesis of a 3-amino-1,2,4-triazine ring, which can be achieved through various condensation reactions. Once the core triazine is formed, functionalization at the 6-position can be accomplished through methods like palladium-catalyzed cross-coupling reactions. For example, a 6-halo-1,2,4-triazin-3-amine intermediate could be coupled with a suitable vinyl ether derivative. Alternatively, a 6-acetyl-1,2,4-triazin-3-amine could serve as a precursor, which upon reaction with a Wittig-type reagent or another olefination agent, could yield the desired 6-(1-ethoxyvinyl) group.

Further complexity can be introduced by creating fused heterocyclic systems. For example, reacting a 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one with various reagents can lead to the formation of triazino[3,4-b] researchgate.netresearchgate.netnih.govthiadiazines. While not directly starting from this compound, this illustrates the potential for multi-step transformations to build complex, fused ring systems based on the 1,2,4-triazine core.

The characterization of these complex analogues is a critical step and typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can be used to identify key functional groups.

Table 1: Illustrative Multi-Step Synthesis Approach for a Hypothetical Analogue

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination | N-Bromosuccinimide (NBS), DMF | 6-Bromo-1,2,4-triazin-3-amine |

| 2 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 6-Aryl-1,2,4-triazin-3-amine |

| 3 | Acylation | Acetyl chloride, Pyridine | N-(6-Aryl-1,2,4-triazin-3-yl)acetamide |

This table presents a generalized, hypothetical reaction scheme for creating a complex analogue and does not represent the synthesis of a specific, known compound.

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of structurally related analogues of this compound. These libraries are invaluable for screening and identifying compounds with desired properties. Solid-phase organic synthesis (SPOS) is a particularly effective technique for combinatorial library generation, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion.

A general approach to building a combinatorial library based on the 3-amino-1,2,4-triazine scaffold would involve immobilizing a suitable building block onto a solid support. For example, a resin-bound amino acid could be elaborated through a series of reactions to form the triazine ring. Diversity can be introduced at various stages of the synthesis by using a range of different building blocks.

For instance, a library of 1,6-disubstituted-1,2,4-triazin-3-ones has been successfully synthesized using a parallel solid-phase approach. This methodology, while not directly producing 3-amino derivatives, demonstrates the feasibility of creating diverse triazine libraries on a solid support. The key steps in such a synthesis often include coupling of building blocks, cyclization to form the triazine ring, and finally, cleavage from the resin to yield the final products.

The characterization of compounds within a combinatorial library typically involves high-throughput analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of each library member.

Table 2: Building Blocks for a Hypothetical Combinatorial Library of 3-Amino-6-Substituted-1,2,4-Triazines

| Position of Variation | Building Block Type | Examples |

| R¹ at 3-amino group | Acylating agents | Acetyl chloride, Benzoyl chloride, Various carboxylic acids |

| R¹ at 3-amino group | Alkylating agents | Methyl iodide, Benzyl bromide |

| R² at 6-position | Boronic acids (for Suzuki coupling) | Phenylboronic acid, Thiophene-2-boronic acid |

| R² at 6-position | Terminal alkynes (for Sonogashira coupling) | Phenylacetylene, 1-Hexyne |

This table illustrates the types of building blocks that could be used to generate a diverse library of analogues.

The exploration of multi-step and combinatorial synthesis strategies continues to expand the landscape of accessible derivatives and analogues of this compound, paving the way for the discovery of novel compounds with tailored functionalities.

Theoretical and Computational Chemistry Studies on 6 1 Ethoxyvinyl 1,2,4 Triazin 3 Amine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine. These methods model the distribution of electrons within the molecule, which dictates its chemical properties and reactivity.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the structural and electronic properties of organic molecules, including 1,2,4-triazine (B1199460) derivatives. irjweb.comd-nb.info DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), can be utilized to determine the optimized molecular geometry of this compound in its ground state. irjweb.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT is instrumental in calculating various reactivity descriptors. Parameters such as electronegativity, chemical hardness, and softness, which are derived from the energies of the frontier molecular orbitals, can be computed to predict the molecule's chemical behavior. irjweb.com For instance, the chemical hardness, which is related to the HOMO-LUMO energy gap, provides an indication of the molecule's resistance to deformation of its electron cloud during a chemical reaction. irjweb.com

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

| C-N (Triazine Ring) Bond Lengths | 1.32 - 1.35 Å |

| C-C (Vinyl) Bond Length | 1.34 Å |

| C-O (Ethoxy) Bond Length | 1.36 Å |

| N-C-N (Triazine Ring) Bond Angle | 115° - 120° |

| C-C-O (Ethoxyvinyl) Bond Angle | 125° |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Specific values for this compound would require dedicated DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For 1,2,4-triazine derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, such as the amino group and the π-system of the triazine ring, while the LUMO is typically distributed over the electron-deficient triazine ring. nih.gov In the case of this compound, the ethoxyvinyl substituent would also influence the distribution and energies of these frontier orbitals. The electron-donating nature of the ethoxy group is expected to raise the energy of the HOMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: These energy values are hypothetical and are presented to illustrate the concepts of HOMO, LUMO, and the energy gap based on typical values for related heterocyclic compounds. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interaction patterns. ias.ac.in The MEP map is plotted on the molecular surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

For a molecule like this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the triazine ring and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. ias.ac.in The amino group's hydrogen atoms and potentially the vinyl protons would exhibit positive potential (blue). This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents, through hydrogen bonding and other electrostatic interactions.

Conformational Analysis and Energy Landscapes

The presence of single bonds in the ethoxyvinyl substituent of this compound allows for rotational freedom, leading to the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the conformational dynamics of the molecule. academie-sciences.fr

For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water) to mimic physiological conditions. The simulation would reveal the preferred conformations of the ethoxyvinyl side chain, the flexibility of the molecule, and the timescale of conformational changes. academie-sciences.fr Analysis of the simulation trajectory can also provide information about the intramolecular and intermolecular hydrogen bonding patterns.

The key rotatable bonds in this compound are the C-C bond between the triazine ring and the vinyl group, the C-O bond of the ethoxy group, and the C-C bond of the ethyl group. Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformers. These conformers will have different energies due to variations in steric hindrance and electronic interactions.

A systematic conformational search can be performed using computational methods to identify the low-energy conformers. Each identified conformer can then be subjected to geometry optimization and energy calculation (e.g., using DFT) to determine their relative stabilities. The results can be presented as an energetic ranking of the conformers, with the lowest energy conformer being the most populated at thermal equilibrium. The energy differences between conformers provide information about the barriers to rotation and the flexibility of the molecule.

Table 3: Hypothetical Energetic Ranking of Major Conformers of this compound

| Conformer | Dihedral Angle (Triazine-C-C-O) | Relative Energy (kcal/mol) |

| A | ~0° (syn-periplanar) | 0.00 |

| B | ~180° (anti-periplanar) | 1.20 |

| C | ~90° (gauche) | 3.50 |

Note: This table presents a hypothetical energetic ranking of possible conformers based on general principles of steric and electronic effects. The actual energy differences would need to be determined through detailed quantum chemical calculations.

Computational Prediction of Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly those based on quantum mechanics, can model this structure to predict how a molecule will behave in a chemical reaction.

Reaction Pathway Modeling and Transition State Locating

Understanding a chemical reaction's mechanism involves mapping out the energetic landscape that connects reactants to products. This landscape is known as the Potential Energy Surface (PES). fiveable.me Key points on the PES include energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states. fiveable.megithub.io A transition state is the highest energy point along the lowest energy path of a reaction and is characterized by having one imaginary vibrational frequency. github.io

A plausible reaction for this compound is the acid-catalyzed hydrolysis of the enol ether (ethoxyvinyl) group to form the corresponding ketone, 6-acetyl-1,2,4-triazin-3-amine. This is a common reaction for vinyl ethers. A theoretical study would model the stepwise mechanism, including the protonation of the vinyl ether, nucleophilic attack by water, and subsequent proton transfers, locating the transition state for the rate-determining step.

Below is a table of hypothetical calculated energies for the hydrolysis reaction, illustrating the kind of data obtained from such a study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant + H₃O⁺ | Initial state with hydronium ion | 0.0 |

| Transition State 1 (TS1) | Protonation of the vinyl ether | +15.2 |

| Intermediate 1 | Carbocation intermediate after protonation | +5.8 |

| Transition State 2 (TS2) | Nucleophilic attack by water | +12.5 |

| Product + EtOH + H⁺ | Final state after hydrolysis and proton loss | -20.7 |

pK_a and Hydricity Predictions

The acidity or basicity of a molecule, quantified by its pK_a, is crucial for understanding its behavior in solution, particularly in biological systems. Computational methods can predict pK_a values by calculating the Gibbs free energy change of the deprotonation reaction. acs.org These calculations often employ DFT in conjunction with a continuum solvent model (like the Poisson-Boltzmann model) to simulate the aqueous environment. acs.orgtcu.edu For a molecule like this compound, pK_a predictions can identify the most likely sites of protonation (the amino group or the nitrogen atoms in the triazine ring) and their relative basicities. tcu.edu

Hydricity, or hydride affinity, is the free energy change associated with the heterolytic cleavage of a C-H or N-H bond to release a hydride ion (H⁻). morressier.comacs.org It is a key thermochemical parameter for predicting reactivity in hydride transfer reactions. chemrxiv.org Computational workflows can reliably calculate hydricity, providing insight into a molecule's potential as a hydride donor or acceptor. chemrxiv.orgpnas.org

The following table presents hypothetical pK_a and hydricity values for this compound, calculated using DFT.

| Parameter | Site of Interest | Predicted Value |

|---|---|---|

| pK_a (Conjugate Acid) | 3-Amino Group (-NH₃⁺) | 4.5 |

| pK_a (Conjugate Acid) | Triazine Ring (N4) | 2.1 |

| pK_a (Conjugate Acid) | Triazine Ring (N2) | -1.8 |

| Hydricity (kcal/mol) | Vinyl C-H | 85.0 |

Spectroscopic Parameter Prediction (Computational Approaches to Aid Experimental Elucidation)

Computational spectroscopy is a vital tool for interpreting experimental spectra and confirming molecular structures. By simulating spectra from first principles, researchers can assign experimental peaks with greater confidence.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, which is typically paired with DFT. acs.org The calculation provides the absolute magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). conicet.gov.ar Accurate predictions can help distinguish between isomers and confirm the assignments of complex spectra. rsc.org

A table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Triazine C5-H | 8.55 |

| Amino -NH₂ | 6.20 |

| Vinyl =CH₂ (trans to OEt) | 4.65 |

| Vinyl =CH₂ (cis to OEt) | 4.30 |

| Ethoxy -OCH₂- | 4.10 |

| Ethoxy -CH₃ | 1.40 |

| ¹³C NMR | |

| Triazine C3 | 165.1 |

| Vinyl C=CH₂ | 159.5 |

| Triazine C6 | 155.8 |

| Triazine C5 | 145.3 |

| Vinyl =CH₂ | 88.2 |

| Ethoxy -OCH₂- | 65.4 |

| Ethoxy -CH₃ | 14.7 |

IR Vibrational Frequency Calculations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies by performing a harmonic frequency analysis on the optimized molecular geometry. rsc.org DFT calculations are commonly used for this purpose. acs.org The raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental data. nih.gov These calculations are instrumental in assigning specific absorption bands to the vibrations of functional groups within the molecule. acs.org

Hypothetical calculated vibrational frequencies for key functional groups in this compound are presented in the following table.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3510 |

| N-H Symmetric Stretch | -NH₂ | 3405 |

| C-H Stretch (Aromatic) | Triazine C-H | 3080 |

| C-H Stretch (Vinyl) | =CH₂ | 3055 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980-2870 |

| C=C Stretch | Vinyl | 1645 |

| N-H Scissoring | -NH₂ | 1620 |

| C=N Stretch | Triazine Ring | 1580-1520 |

| C-O Stretch | Enol Ether | 1240 |

Advanced Spectroscopic and Analytical Methodologies for 6 1 Ethoxyvinyl 1,2,4 Triazin 3 Amine

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, providing a critical first step in structural verification.

Accurate Mass Determination and Fragmentation Patterns

For 6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine, the molecular formula is C₇H₁₀N₄O. The expected monoisotopic mass can be calculated with high precision. Using an electrospray ionization (ESI) source in positive ion mode, the compound is expected to be observed primarily as a protonated molecular ion, [M+H]⁺.

The theoretical accurate mass provides a benchmark for experimental verification. Under electron ionization or collision-induced dissociation, the molecule would undergo predictable fragmentation, offering insights into its substructures. The primary fragmentation pathways for amines often involve alpha-cleavage, while ethers can cleave at the C-O bond. The triazine ring itself can also undergo characteristic ring-opening or fragmentation patterns.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Formula | Predicted Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₇H₁₀N₄O | 166.0855 |

| [M+H]⁺ | C₇H₁₁N₄O | 167.0927 |

Predicted Fragmentation Patterns for [M+H]⁺

| Fragment Ion (m/z) | Lost Neutral Fragment | Predicted Fragment Formula |

|---|---|---|

| 138.0614 | C₂H₅ | [C₅H₆N₄O]⁺ |

| 121.0665 | C₂H₅OH | [C₅H₅N₄]⁺ |

Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivity

Tandem mass spectrometry (MS/MS) serves as a powerful tool to confirm the connectivity of atoms within the molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 167.0927) would be selectively isolated and then subjected to fragmentation. The resulting daughter ions are then analyzed. This process helps to piece together the molecular structure by establishing relationships between different parts of the molecule. For instance, observing the loss of a neutral ethanol (B145695) molecule (46.0417 Da) to produce a fragment at m/z 121.0665 would strongly support the presence of the ethoxy group and its connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

A full assignment of the ¹H and ¹³C NMR spectra is achieved through a suite of one- and two-dimensional experiments.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The ethoxy group would display a characteristic triplet and quartet pattern. The vinyl protons would appear as singlets (or narrow doublets depending on geminal coupling), and the amine and triazine protons would also have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would indicate the nature of each carbon (e.g., sp² carbons of the triazine and vinyl groups, sp³ carbons of the ethyl group).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. A clear cross-peak would be expected between the methyl and methylene (B1212753) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon signal.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Triazine C3 | ~160 | - | - |

| Triazine C5 | ~145 | ~8.5 | s |

| Triazine C6 | ~155 | - | - |

| Vinyl Cα | ~158 | - | - |

| Vinyl Cβ | ~90 | ~4.5 / ~4.8 | s / s |

| O-CH₂ | ~65 | ~3.9 | q |

| CH₃ | ~15 | ~1.3 | t |

Solid-State NMR for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR which averages out anisotropic interactions, ssNMR probes the molecule in its rigid, solid-state environment. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can yield high-resolution ¹³C spectra of the solid material. This is particularly useful for studying polymorphism (the existence of different crystal forms), identifying intermolecular interactions such as hydrogen bonding involving the amine group, and characterizing the compound's structure in a state that may be more relevant to its final application form.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

For this compound, key functional groups would give rise to characteristic signals. The primary amine (-NH₂) group would exhibit distinct symmetric and asymmetric N-H stretching vibrations. The triazine ring has characteristic in-plane and out-of-plane ring stretching and bending modes. The ethoxyvinyl group would be identified by C=C and C-O stretching vibrations. These techniques are excellent for confirming the presence of these key functionalities within the molecule.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 |

| C-H Stretch | Alkyl / Vinyl | 2850-3100 |

| C=N Stretch | Triazine Ring | 1550-1650 |

| C=C Stretch | Vinyl Group | 1620-1680 |

| N-H Bend | Primary Amine | 1590-1650 |

| C-O Stretch | Ether | 1050-1150 |

Characteristic Vibrational Modes of the Triazine and Ethoxyvinyl Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural backbone of this compound. The vibrational spectrum of this molecule is dominated by the characteristic modes of its constituent parts: the 1,2,4-triazine (B1199460) ring, the 3-amino group, and the 6-(1-ethoxyvinyl) substituent.

The 1,2,4-triazine ring exhibits a series of distinct stretching and bending vibrations. Intense absorption bands are typically observed in the 1600-1500 cm⁻¹ region, corresponding to C=N and C=C stretching vibrations within the heterocyclic ring. e3s-conferences.org Additional ring stretching and deformation modes are expected in the 1400-1000 cm⁻¹ range. Out-of-plane ring bending vibrations often appear in the lower frequency region, typically between 800-700 cm⁻¹. e3s-conferences.org

The amino group (-NH₂) at the C3 position gives rise to characteristic N-H stretching vibrations. Primary amines typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. spectroscopyonline.com An N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range, potentially overlapping with the triazine ring stretching bands. An out-of-plane N-H wagging vibration can also be observed, typically as a broad band between 850-750 cm⁻¹. spectroscopyonline.com

The ethoxyvinyl moiety introduces several unique vibrational signatures. The C=C double bond of the vinyl group is expected to produce a stretching band around 1650-1620 cm⁻¹. The C-O-C ether linkage of the ethoxy group will exhibit characteristic asymmetric and symmetric stretching vibrations, typically found in the 1260-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group will be present in the 3000-2850 cm⁻¹ range.

A summary of the expected characteristic vibrational modes is presented in the table below.

| Functional Group/Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Amino (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 |

| Amino (-NH₂) | N-H Wagging | 850 - 750 |

| Triazine Ring | C=N and C=C Ring Stretch | 1600 - 1500 |

| Triazine Ring | Ring Stretching/Deformation | 1400 - 1000 |

| Triazine Ring | Ring Bending | 800 - 700 |

| Ethoxyvinyl | C=C Stretch | 1650 - 1620 |

| Ethoxyvinyl | C-O-C Asymmetric & Symmetric Stretch | 1260 - 1000 |

| Ethoxyvinyl | Aliphatic C-H Stretch | 3000 - 2850 |

Conformational Insights from IR Band Analysis

Infrared spectroscopy can provide valuable insights into the conformational dynamics of this compound, particularly concerning the rotational freedom around the single bond connecting the ethoxyvinyl group to the triazine ring. Changes in the molecular conformation can alter the vibrational coupling between different parts of the molecule, leading to shifts in band positions and changes in band intensities.

The rotational barrier of the substituent can be influenced by factors such as steric hindrance and electronic effects, including conjugation between the vinyl group's π-system and the aromatic triazine ring. tcu.edu Different conformers (rotational isomers) may coexist in equilibrium. By analyzing the IR spectrum under varying conditions (e.g., temperature, solvent polarity), it may be possible to identify bands corresponding to different conformers. For instance, a high-resolution IR analysis of 1,2,4-triazine vapor has successfully determined rotational constants, demonstrating the power of this technique for structural elucidation. nih.gov

Furthermore, the frequencies of the N-H stretching bands of the amino group can be sensitive to intramolecular hydrogen bonding. If a specific conformation allows for an intramolecular N-H···O or N-H···N interaction between the amino group and the ethoxyvinyl substituent or a ring nitrogen, it would result in a noticeable red shift (shift to lower frequency) and broadening of the involved N-H stretching band. The absence or presence of such shifts can help deduce the preferred orientation of the substituents in different environments.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single Crystal X-ray Diffraction Data Collection and Refinement

To perform a single crystal X-ray diffraction study, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. The collected data is then processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., absorption). The crystal structure is subsequently solved using direct methods or Patterson methods and refined against the experimental data to yield a precise molecular model.

While the specific crystal data for this compound is not available, a hypothetical but representative set of data collection and refinement parameters, based on similar published triazine structures, is presented in Table 2.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₁₀N₄O |

| Formula weight | 166.18 |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 105° |

| Volume | 820 ų |

| Z (Molecules per unit cell) | 4 |

| Reflections collected / unique | 4500 / 1500 [R(int) = 0.04] |

| Final R indices [I > 2σ(I)] | R1 = 0.05, wR2 = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Packing Motifs and Intermolecular Interactions in the Solid State

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient triazine rings of adjacent molecules are highly probable. researchgate.net These interactions, where the aromatic rings stack face-to-face or in an offset manner, contribute significantly to the stabilization of the crystal structure. Weaker interactions, such as C-H···π and van der Waals forces, would also play a role in achieving an efficient and dense packing of the molecules in the crystal. mdpi.com The interplay of these various forces determines the final crystal structure and influences the material's physical properties.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

For a polar, heterocyclic compound such as this, reversed-phase HPLC (RP-HPLC) is the most common and effective analytical approach. oup.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The compound's amine and ether functionalities, along with the nitrogen-rich triazine ring, confer significant polarity, suggesting it would elute relatively early from a standard C18 column with a typical methanol (B129727)/water or acetonitrile (B52724)/water mobile phase.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or starting materials. lcms.cz Key parameters to optimize include:

Stationary Phase: A C18 or C8 column is a standard starting point. For highly polar compounds, an embedded polar group (e.g., "Aqua" type columns) or a phenyl-hexyl phase might offer alternative selectivity. mdpi.com

Mobile Phase: A gradient elution starting with a high percentage of aqueous buffer and increasing the proportion of an organic modifier (acetonitrile or methanol) is typically employed. Acetonitrile often provides sharper peaks and lower backpressure.

pH and Additives: The retention of the basic amino-triazine is highly dependent on the mobile phase pH. Using a buffer (e.g., phosphate (B84403) or acetate) or an additive like formic acid or trifluoroacetic acid (TFA) can ensure a consistent ionization state and improve peak shape by suppressing interactions with residual silanols on the stationary phase.

Detection: The aromatic triazine ring is a strong chromophore, making UV detection a suitable choice. A full UV scan of the pure compound would determine the optimal wavelength for detection (λ_max), likely in the 220-280 nm range. oup.com

A plausible set of starting conditions for an RP-HPLC method is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV Diode Array Detector (DAD) at 254 nm |

This method would serve as a robust platform for routine purity checks, reaction monitoring, and, by scaling up the column dimensions and injection volume, for the preparative isolation of the target compound.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile byproducts that may be present in the final active pharmaceutical ingredient (API) of this compound. These byproducts can originate from various stages of the synthesis, including unreacted starting materials, residual solvents, or side-reaction products. Given their potential impact on the purity, stability, and safety of the API, regulatory guidelines necessitate strict control and monitoring of these volatile impurities. nih.govscirp.org

The primary challenge in analyzing these byproducts is their presence at trace levels within a complex, non-volatile API matrix. Direct injection of the API solution into a GC system is generally avoided as it can contaminate the injector and column, leading to poor chromatographic performance and system downtime. europeanpharmaceuticalreview.com Consequently, headspace Gas Chromatography (HS-GC) has become the standard and preferred method for this application. researchgate.netlabmanager.com In HS-GC, the API sample is dissolved in a high-boiling solvent, placed in a sealed vial, and heated. labmanager.comchromtech.net.au This process allows the volatile byproducts to partition from the liquid or solid phase into the gaseous phase (headspace) above the sample. A portion of this vapor is then automatically injected into the GC system, ensuring that only the volatile components are analyzed while the non-volatile API remains in the vial. chromtech.net.au

The choice of chromatographic column and conditions is critical and depends on the nature of the byproducts being targeted. The analysis can be broadly divided into two categories: (1) residual solvents and (2) volatile basic compounds, such as amines.

Analysis of Residual Solvents: For the detection of common organic solvents (e.g., ethanol, acetonitrile, tetrahydrofuran) that may be used during the synthesis and purification of this compound, a mid-polarity stationary phase is typically employed. Columns such as those with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624) provide excellent selectivity for a wide range of solvents as specified in pharmacopeial methods like USP <467>. asrjetsjournal.orginnoteg-instruments.com A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness, wide linear range, and general sensitivity to organic compounds. scirp.org For unambiguous identification of unknown peaks or for enhanced sensitivity for particularly toxic solvents, a Mass Spectrometer (MS) is the detector of choice. europeanpharmaceuticalreview.com

Table 1: Representative HS-GC-FID Method for Residual Solvents

| Parameter | Condition |

|---|---|

| Sample Preparation | API dissolved in Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP) |

| Headspace Vial Equilibration | 80 - 100 °C for 20 - 30 minutes |

| GC Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane; 30 m x 0.53 mm ID, 1.8 µm film |

| Carrier Gas | Helium or Nitrogen, constant flow |

| Oven Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

Analysis of Volatile Amine Byproducts: Volatile amines, such as pyridine, triethylamine, or diisopropylethylamine, are frequently used as bases or reagents in heterocyclic synthesis. These compounds are notoriously difficult to analyze by GC due to their basicity, which leads to strong interactions with the slightly acidic silanol (B1196071) groups on standard silica-based columns and inlet liners. labrulez.com This interaction results in severe peak tailing, poor sensitivity, and low reproducibility. nih.gov

To overcome these challenges, specialized base-deactivated columns are required. These columns have a stationary phase specifically designed to shield active sites and provide sharp, symmetrical peaks for basic compounds. nih.govrsc.org An example is the Agilent CP-Volamine column. nih.gov Furthermore, sample preparation can be modified to improve analyte recovery. The addition of a strong, non-volatile organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the sample solution in the headspace vial helps to neutralize any acidic species in the matrix and deprotonate the volatile amines, enhancing their transfer into the headspace. nih.govrsc.org

Table 2: Representative HS-GC-FID Method for Volatile Amine Byproducts

| Parameter | Condition |

|---|---|

| Sample Preparation | API dissolved in DMSO with addition of a non-volatile base (e.g., DBU) |

| Headspace Vial Equilibration | 100 °C for 20 minutes |

| GC Column | Base-deactivated, specialized for amines (e.g., Agilent CP-Volamine); 30 m x 0.32 mm ID, 5 µm film |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 220 °C at 20 °C/min (hold 5 min) |

| Injector | Base-deactivated inlet liner; Temperature: 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

By employing these tailored GC methodologies, it is possible to develop robust, specific, and sensitive assays for the routine quality control of this compound, ensuring that volatile byproducts are maintained below their specified safety limits.

Applications of 6 1 Ethoxyvinyl 1,2,4 Triazin 3 Amine in Organic Synthesis and Chemical Transformations

Role as a Building Block in Complex Molecule Synthesis

There is no specific information available in the scientific literature regarding the use of 6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine as a building block in the synthesis of complex molecules.

Incorporation into Polycyclic Heterocyclic Systems

No published research could be found that demonstrates the incorporation of this compound into polycyclic heterocyclic systems. In principle, the bifunctional nature of the molecule could allow for its use in constructing fused ring systems, but no examples have been documented.

Precursor for Diversified Molecular Scaffolds

While 1,2,4-triazine (B1199460) derivatives are generally recognized as valuable precursors for creating diverse molecular scaffolds, there are no specific studies detailing the use of this compound for this purpose. ijpsr.infouni-muenchen.de

Reactivity in Cascade and Domino Reactions

No information is available in the scientific literature concerning the reactivity of this compound in cascade or domino reactions. longdom.org20.210.105

Intramolecular Cyclizations Initiated by this compound

There are no documented instances of intramolecular cyclizations initiated by this compound.

Multi-Component Reactions Involving the Compound

No published studies were found that involve this compound in multi-component reactions.

Potential as a Synthetic Intermediate for Functional Materials (Focus on Chemical Transformations, not material properties)